molecular formula C8H6Cl4O B1456760 1-Chloro-3-methyl-2-(trichloromethoxy)benzene CAS No. 1404194-71-3

1-Chloro-3-methyl-2-(trichloromethoxy)benzene

Cat. No.: B1456760
CAS No.: 1404194-71-3
M. Wt: 259.9 g/mol
InChI Key: LVOPXLLXGXSRHK-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2-(trichloromethoxy)benzene is a white, crystalline solid with the molecular formula C8H6Cl4O and a molecular weight of 259.9 g/mol. This compound is known for its unique chemical structure, which includes a benzene ring substituted with chlorine, methyl, and trichloromethoxy groups.

Preparation Methods

The synthesis of 1-Chloro-3-methyl-2-(trichloromethoxy)benzene involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-methyl-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group would yield 3-chloro-2-(trichloromethoxy)benzoic acid.

Scientific Research Applications

1-Chloro-3-methyl-2-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-Chloro-3-methyl-2-(trichloromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme activities or membrane integrity.

Comparison with Similar Compounds

1-Chloro-3-methyl-2-(trichloromethoxy)benzene can be compared with other similar compounds such as:

    1-Chloro-2-methyl-3-(trichloromethoxy)benzene: This compound has a similar structure but differs in the position of the methyl and chlorine groups.

    1-Chloro-3-methyl-2-butene: This compound has a similar chlorinated structure but lacks the trichloromethoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

IUPAC Name

1-chloro-3-methyl-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-3-2-4-6(9)7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOPXLLXGXSRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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